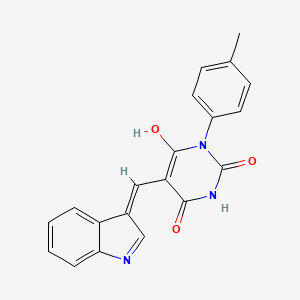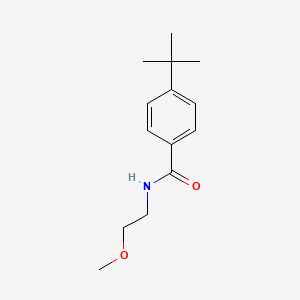
4-tert-butyl-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.32204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-(2-methoxyethyl)benzamide consists of a benzamide core with a tert-butyl group at the 4-position and a 2-methoxyethyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives are used in synthesizing new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, are readily soluble in polar solvents, and form transparent, flexible films, suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Catalysis in Asymmetric Hydrogenation
- Derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide are involved in the synthesis of phosphine ligands used in rhodium-catalyzed asymmetric hydrogenation. These catalysts are crucial for producing chiral pharmaceutical ingredients, demonstrating the compound's significance in medicinal chemistry (Imamoto et al., 2012).
Metal Ion Complexation
- Research on macrocycles derived from 4-tert-butyl-N-(2-methoxyethyl)benzamide explores their ability to bind metal ions, indicating potential applications in metal ion sensing or separation technologies (Lamartine et al., 2001).
Organogel Formation
- Studies show that compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide can form fluorescent gels. These findings have implications for the development of novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).
Synthesis of N-Nitrosoamides and Other Compounds
- Research into tert-butyl nitrite-mediated reactions includes the synthesis of N-nitrosoamides from amides, where 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives play a key role. This process is significant for the synthesis of complex organic compounds (Yedage & Bhanage, 2017).
Chemical Interaction Studies
- Investigations into the reactions of tert-butoxy radicals with phenols have used derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide. These studies provide insights into radical reactions and their mechanisms, which are vital in understanding various chemical processes (Das et al., 1981).
Synthesis of Protected 1,2-Amino Alcohols
- 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives are used in the synthesis of tert-butanesulfinyl aldimines and ketimines. These are precursors in producing protected 1,2-amino alcohols, highlighting the compound's role in advanced organic synthesis (Tang, Volkman, & Ellman, 2001).
Chemosensory Applications
- Research has developed a phenoxazine-based fluorescence chemosensor, which includes 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives, for the selective detection of Ba2+ ion. This application is significant in biological and environmental sensing (Ravichandiran et al., 2019).
Insecticidal Activity
- Studies on synthetic antioxidants and natural phytochemicals, including derivatives of 4-tert-butyl-N-(2-methoxyethyl)benzamide, have shown insecticidal activity against vectors of aflatoxigenic fungi in stored peanut, indicating its potential in pest control (Nesci et al., 2011).
Viral Replication Inhibition
- Benzoannulene derivatives, including 4-tert-butyl-N-(2-methoxyethyl)benzamide, have been identified as inhibitors against Chikungunya virus replication. This underscores the compound's potential in developing antiviral therapies (Ahmed et al., 2021).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKTVLXYHEYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)
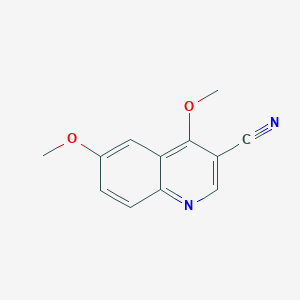
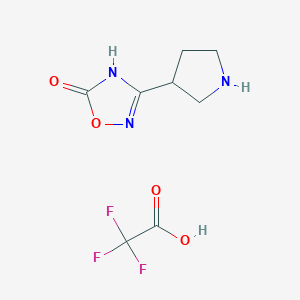



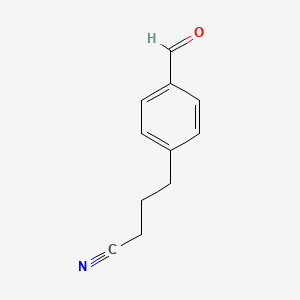
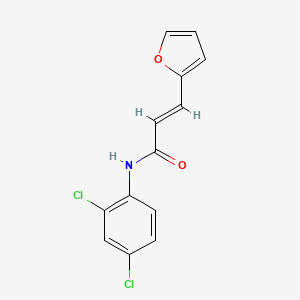
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
